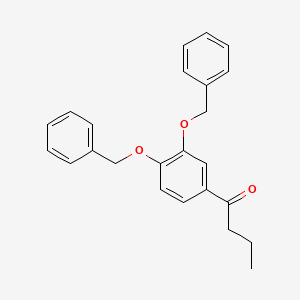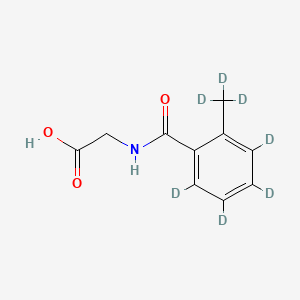
N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine” is a chemical compound with the molecular formula C13H17NO3S . It has an average mass of 267.344 Da and a monoisotopic mass of 267.092926 Da .
Molecular Structure Analysis
The molecular structure of “N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine” consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .
科学的研究の応用
Antidote for Acetaminophen Overdose and Chronic Diseases Treatment : It is used as a specific antidote for acetaminophen overdose and may prevent chronic obstructive pulmonary disease exacerbation, contrast-induced kidney damage, influenza virus illness, treat pulmonary fibrosis, and infertility in polycystic ovary syndrome patients (Millea, 2009).
Cancer Preventive and Antigenotoxic Mechanisms : N-Acetyl-l-cysteine has potential cancer chemopreventive properties and is being studied for its antigenotoxic mechanisms (Flora et al., 2004).
Lifespan Extension and Stress Resistance : In Caenorhabditis elegans, it significantly increased resistance to oxidative stress, heat stress, and UV irradiation, and extended both the mean and maximum lifespan (Oh, Park, & Park, 2015).
Treatment of Various Diseases : It acts as a scavenger of free radicals, especially oxygen radicals, and is recommended as a treatment option for disorders resulting from the generation of free oxygen radicals (Mokhtari et al., 2016).
Inhibition of Gastric Cancer Cell Growth : N-Acetyl cysteine inhibits the growth of human gastric cancer cells by inducing apoptosis and arresting DNA synthesis (Li et al., 2007).
Potential Use in Endometriosis Treatment : It may be beneficial in the clinical treatment of endometriosis, promoting a less invasive and inflammatory phenotype in endometrial cells (Pittaluga et al., 2010).
Corrosion Inhibition in Materials Science : It serves as a green chemical corrosion inhibitor for mild steel in acidic solutions, demonstrating the multifunctional nature of this compound beyond medical applications (Fu et al., 2011).
Reducing Bacterial Biofilm Formation : N-Acetyl-l-cysteine may reduce and prevent biofilm formation on stainless steel surfaces, which has implications for industrial and medical settings (Olofsson, Hermansson, & Elwing, 2003).
Therapeutic Drug Monitoring : It is used as a mucolytic agent in respiratory diseases, and its administration may modify plasma levels of low molecular weight thiols, which is relevant in monitoring therapeutic drug levels (Zinellu et al., 2009).
Electrophoretic Separation of Enzymes : It is involved in the improved electrophoretic separation of creatine kinase isoenzymes, showcasing its utility in biochemical analyses (Burlina, 1980).
Protection Against Heavy Metal Poisoning : N-Acetyl cysteine shows potential in providing protection against acute dimethylmercury poisoning in rats (Joshi et al., 2010).
Tissue Distribution in Pharmacokinetics : Its distribution in various tissues like liver, kidney, heart, lungs, and spleen in Wistar rats was studied using high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (Siddiqui et al., 2016).
Neurodegenerative Diseases : It has applications in countering neurodegenerative diseases, showing neuroprotective potential in Parkinson’s and Alzheimer’s disorders (Tardiolo, Bramanti, & Mazzon, 2018).
Effects on Drosophila Species : Its effects on lifespan, locomotor activity, and stress-resistance were studied in different Drosophila species, highlighting its potential in aging and stress resistance research (Shaposhnikov et al., 2018).
Oxidation of Cysteine Studies : Its role in the oxidation of cysteine was studied, providing insights into biochemical reactions and electron-proton transfer mechanisms (Gagliardi et al., 2015).
Mucolytic Agent and Detoxification : Historically used as a mucolytic agent, it has been found beneficial in conditions characterized by decreased glutathione or oxidative stress, such as HIV infection, cancer, heart disease, and cigarette smoking (Kelly, 1998).
Inflammatory Cytokine Expression in Macrophages : Long-time low-dose treatment with N-acetyl-L-cysteine enhances proinflammatory cytokine expressions in macrophages, suggesting complex effects on immune responses (Ohnishi et al., 2014).
Activity in Chronic Obstructive Pulmonary Disease : N-acetyl-l-cysteine shows multifaceted activity in chronic obstructive pulmonary disease, acting as a mucolytic, antioxidant, and anti-inflammatory agent (Calzetta et al., 2018).
Fast-Acting Antioxidant Properties : It functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production, providing insight into its antioxidative mechanisms (Ezeriņa et al., 2018).
Chiral Metabolite Analyses : N-Acetyl cysteine is used in chiral metabolite analyses, particularly in liquid chromatography-mass spectrometry, demonstrating its utility in analytical chemistry (Lkhagva & Tai, 2021).
特性
IUPAC Name |
(2R)-2-acetamido-3-(2,5-dimethylphenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-8-4-5-9(2)12(6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCBFFLCBUOZER-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)SC[C@@H](C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676250 |
Source


|
| Record name | N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine | |
CAS RN |
581076-70-2 |
Source


|
| Record name | N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)
![Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565216.png)
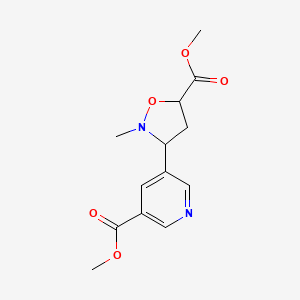
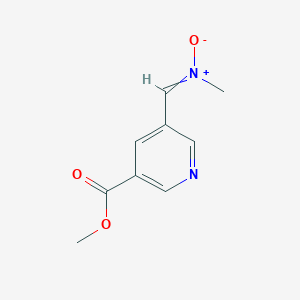
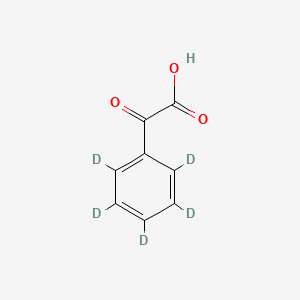
![(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers](/img/no-structure.png)
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)
